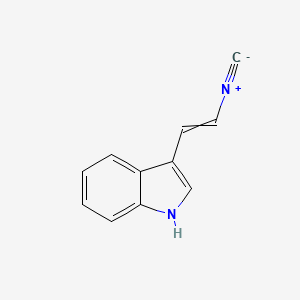

3-(2-Isocyanoethenyl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

298711-81-6 |

|---|---|

Molecular Formula |

C11H8N2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

3-(2-isocyanoethenyl)-1H-indole |

InChI |

InChI=1S/C11H8N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H |

InChI Key |

JQMYMZZLIOIXEO-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C=CC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of 3 2 Isocyanoethenyl 1h Indole

Discovery and Characterization of 3-(2-Isocyanoethenyl)-1H-indole in Natural Systems

This compound, specifically the (Z)-isomer, is a naturally occurring isonitrile produced by various species of cyanobacteria, particularly those belonging to the order Stigonematales. nih.govphytobank.ca Its discovery is intrinsically linked to the quest to understand the biogenesis of the hapalindole-type alkaloids, a large family of over 80 structurally complex and bioactive natural products. nih.govias.ac.in These compounds, first isolated from Hapalosiphon fontinalis in 1984, exhibit a wide range of biological activities, including antibacterial, antifungal, and insecticidal properties. nih.govnih.govnih.gov

The characterization of 3-((Z)-2-isocyanoethenyl)-1H-indole revealed its fundamental role as a key building block in the construction of these intricate molecular architectures. researchgate.net It is formed from L-tryptophan and serves as the central indole-isonitrile core upon which further chemical modifications occur. nih.govnih.gov The isonitrile functional group, a relatively rare feature in natural products, imparts unique chemical reactivity that is harnessed in subsequent biosynthetic steps. researchgate.net

Enzymology of 3-((Z)-2-Isocyanoethenyl)-1H-indole Synthase (EC 1.14.20.11)

The biosynthesis of 3-((Z)-2-isocyanoethenyl)-1H-indole is catalyzed by a specialized enzyme known as 3-((Z)-2-isocyanoethenyl)-1H-indole synthase. expasy.org This enzyme has been characterized from the cyanobacterium Fischerella ambigua UTEX 1903, a known producer of hapalindole and ambiguine (B12290726) alkaloids. researchgate.netexpasy.org

Catalytic Mechanism and Cofactor Requirements

3-((Z)-2-isocyanoethenyl)-1H-indole synthase is a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase. nih.govexpasy.org The catalytic mechanism involves a complex series of reactions. The enzyme utilizes (2S)-3-(1H-indol-3-yl)-2-isocyanopropanoate as its substrate, along with 2-oxoglutarate and molecular oxygen. expasy.org The reaction proceeds through an initial monooxygenation at the C-3 position of the substrate, which is then followed by a decarboxylation and dehydration cascade. expasy.org This sequence of events ultimately leads to the formation of the cis (Z) carbon-carbon double bond, a defining feature of the final product. expasy.org

The enzyme's reliance on Fe(II) and 2-oxoglutarate as cofactors is a hallmark of this class of dioxygenases. nih.govexpasy.org These cofactors are essential for the activation of molecular oxygen and the subsequent oxidative transformation of the substrate.

| Enzyme | EC Number | Substrate | Products | Cofactors | Source Organism |

| 3-((Z)-2-Isocyanoethenyl)-1H-indole synthase | 1.14.20.11 | (2S)-3-(1H-indol-3-yl)-2-isocyanopropanoate | 3-((Z)-2-isocyanoethenyl)-1H-indole, succinate, 2 CO2, H2O | Fe(II), 2-oxoglutarate | Fischerella ambigua UTEX 1903 |

Stereoselective Alkene Installation in Biosynthesis

A remarkable aspect of the biosynthesis is the stereoselective formation of the alkene bond. The synthase exclusively produces the (Z)-isomer of this compound. researchgate.net This stereochemical control is crucial as it dictates the subsequent cyclization pathways leading to the various hapalindole-type alkaloids. The specific geometry of the vinyl isonitrile precursor is a key determinant for the stereochemical outcome of the downstream enzymatic reactions. nih.gov

Comparison with 3-((E)-2-Isocyanoethenyl)-1H-indole Synthase (EC 1.14.20.12)

In contrast to the cis-forming enzyme, a different synthase, 3-((E)-2-isocyanoethenyl)-1H-indole synthase (EC 1.14.20.12), has been identified in an uncharacterized soil bacterium. expasy.org This enzyme also catalyzes the conversion of (2S)-3-(1H-indol-3-yl)-2-isocyanopropanoate but generates the trans (E) isomer of the product. expasy.org Like its counterpart, it is an Fe(II) and 2-oxoglutarate-dependent dioxygenase. expasy.org The existence of these two distinct synthases, each producing a different stereoisomer, highlights the evolutionary divergence of biosynthetic pathways to generate structural diversity in natural products.

| Enzyme | EC Number | Product Stereochemistry | Source |

| 3-((Z)-2-Isocyanoethenyl)-1H-indole synthase | 1.14.20.11 | cis (Z) | Fischerella ambigua UTEX 1903 expasy.org |

| 3-((E)-2-Isocyanoethenyl)-1H-indole synthase | 1.14.20.12 | trans (E) | Unidentified soil bacterium expasy.org |

Role as a Biosynthetic Precursor to Complex Natural Products

3-((Z)-2-isocyanoethenyl)-1H-indole is not an end product but rather a critical branching point in the biosynthesis of a vast array of structurally complex and biologically active alkaloids. researchgate.net

Pathway to Hapalindole-Type Alkaloids and Ambiguines

The journey from 3-((Z)-2-isocyanoethenyl)-1H-indole to the intricate polycyclic structures of hapalindoles and ambiguines begins with a prenylation step. The enzyme 3-geranyl-3-[(Z)-2-isocyanoethenyl]indole synthase (EC 2.5.1.146) catalyzes the attachment of a geranyl pyrophosphate (GPP) moiety to the indole (B1671886) nucleus, forming 3-geranyl-3-[(Z)-2-isocyanoethenyl]-1H-indole. expasy.orgescholarship.org

This prenylated intermediate then undergoes a series of remarkable enzymatic cyclizations. A class of enzymes known as Stig cyclases orchestrates a cascade of reactions, including a Cope rearrangement, a 6-exo-trig cyclization, and an electrophilic aromatic substitution, to construct the characteristic polycyclic core of the hapalindoles. nih.govnih.gov Further enzymatic tailoring, such as chlorination, hydroxylation, and additional prenylations, leads to the vast structural diversity observed in the hapalindole and ambiguine families of alkaloids. researchgate.netnih.gov The ambiguines are distinguished by an additional isoprene (B109036) unit, often cyclized, attached to the C-2 position of the indole ring. researchgate.netnih.gov

The biosynthetic pathway, originating from the simple yet crucial building block 3-((Z)-2-isocyanoethenyl)-1H-indole, showcases nature's ingenuity in generating molecular complexity and diversity.

Enzymatic Transformations of Indolyl Vinyl Isonitriles

Research into the enzymes responsible for the biosynthesis of indolyl vinyl isonitriles has revealed a remarkable degree of flexibility, or promiscuity. nih.govrsc.org The indolyl vinyl isonitrile synthase complex, such as AmbI1-3 from Fischerella ambigua, can recognize and process substrates other than its natural L-tryptophan precursor. nih.govnih.gov This enzymatic plasticity has been harnessed for the chemoenzymatic synthesis of novel antibiotic analogues through precursor-directed biosynthesis. nih.gov

Systematic investigations have demonstrated that the AmbI1-3 enzyme complex is capable of accepting various halogenated L-tryptophan substrates. nih.gov This has enabled the generation of a range of halogen-substituted analogues of cis-indolyl vinyl isonitrile. nih.govrsc.org Studies have shown that the efficiency of these enzymatic transformations is significantly influenced by the size and position of the halogen substituent on the indole ring of the L-tryptophan substrate. nih.gov

Key findings from these studies include:

Fluorine Substitution : Fluorine substitution at positions C4 through C7 of L-tryptophan is well-tolerated by the AmbI1-3 enzymatic machinery, generating the corresponding F-substituted cis-indolyl vinyl isonitriles with an efficiency comparable to the natural, unmodified substrate. nih.gov

Larger Halogens (Cl, Br, I) : For substitutions at the C5 or C7 positions, the enzymatic conversion levels decrease as the size of the halogen increases from chlorine to bromine to iodine. nih.gov This suggests that the substituent's size, more so than its position, greatly affects the substrate's competency for the AmbI1-3 enzyme complex. nih.gov

Heterologous Expression : The viability of this approach has been confirmed through the heterologous expression of the ambI1-3 genes in E. coli. nih.gov When the engineered E. coli cultures were fed with the corresponding halogenated L-tryptophan precursors, the production of halogen-substituted indolyl vinyl isonitriles was successfully detected. nih.govnih.gov For instance, feeding a culture with 100 μM of 5-chloro-L-tryptophan resulted in the production of 1.1 μM (0.20 mg/L) of the corresponding 5-chloro-indolyl vinyl isonitrile. nih.gov

This enzymatic promiscuity opens a pathway for creating a diverse library of indolyl vinyl isonitrile antibiotics, many of which exhibit increased lipophilicity compared to the parent compound, potentially altering their biological activity and properties. nih.gov

Table 1: Enzymatic Transformation of Halogenated L-Tryptophan Analogs by Indolyl Vinyl Isonitrile Synthase (AmbI1-3)

| Substrate (L-Tryptophan Analog) | Product | Key Research Finding |

| Fluorine-substituted L-Tryptophan (at C4, C5, C6, or C7) | Fluorine-substituted cis-indolyl vinyl isonitrile | The enzyme efficiently converts these substrates, with comparable efficiency to the natural substrate. nih.gov |

| Chlorine-substituted L-Tryptophan (at C5 or C7) | Chlorine-substituted cis-indolyl vinyl isonitrile | The enzyme accepts the substrate, but conversion levels are lower than for fluorine-substituted analogs. nih.govnih.gov |

| Bromine-substituted L-Tryptophan (at C5 or C7) | Bromine-substituted cis-indolyl vinyl isonitrile | Conversion efficiency is lower than for chlorine-substituted analogs, showing a decrease with increasing halogen size. nih.gov |

| Iodine-substituted L-Tryptophan (at C5 or C7) | Iodine-substituted cis-indolyl vinyl isonitrile | Shows the lowest conversion levels among the halogens, highlighting the impact of substituent size on enzyme activity. nih.gov |

Computational and Theoretical Chemistry of 3 2 Isocyanoethenyl 1h Indole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(2-isocyanoethenyl)-1H-indole, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure. researchgate.net DFT studies on substituted indoles and imidazoles have demonstrated that the B3LYP functional with a 6-31G basis set can provide reliable calculations for heats of formation and relative stability. niscpr.res.in

The electronic character of this compound is largely dictated by the interplay between the electron-rich indole (B1671886) ring and the electron-withdrawing isocyano group. The vinyl linker facilitates electronic communication between these two moieties. Theoretical studies on vinyl isocyanide provide a basis for understanding the electronic nature of the isocyanoethenyl group. acs.org Calculations would likely show a significant dipole moment, with electron density polarized towards the nitrogen of the isocyanide.

Analysis of the frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is expected to be localized primarily on the indole ring, characteristic of its electron-rich nature, making it susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the isocyanoethenyl fragment, particularly the carbon atom of the isocyanide group, rendering it a site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. niscpr.res.in

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Description | Significance |

| Heat of Formation (ΔHf°) | Moderately positive | Indicates relative stability compared to constituent elements. |

| HOMO Energy | ~ -5.5 eV | Localized on the indole ring; indicates susceptibility to electrophilic attack. |

| LUMO Energy | ~ -1.0 eV | Localized on the isocyanoethenyl group; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 4.5 eV | Suggests moderate kinetic stability and reactivity. niscpr.res.in |

| Dipole Moment | > 3.0 D | Indicates a polar molecule with significant charge separation. |

Note: The values in this table are illustrative and based on typical results for similar molecules from DFT calculations.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential reaction pathways for the synthesis and subsequent reactions of this compound. The synthesis itself can be modeled to understand its mechanism, for instance, a Wittig-type reaction between an appropriate indole-3-carbaldehyde derivative and isocyanomethylenetriphenylphosphorane. nih.gov

For any proposed reaction mechanism, the identification and characterization of transition states are paramount. Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods can locate the geometry of transition states and calculate their energies. For example, in a potential cycloaddition reaction involving the ethenyl group, a concerted or stepwise pathway can be distinguished by finding the corresponding transition states. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. In the biosynthesis of vinyl isonitrile, computational studies have been used to explore potential intermediates and transition states, suggesting the involvement of carbocation species. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, an energy landscape or reaction profile can be constructed. This profile provides a comprehensive view of the thermodynamics and kinetics of a reaction. For the reactions of this compound, such a profile would reveal the most likely reaction pathways by identifying the lowest energy barriers. For instance, the addition of a nucleophile to the isocyanide carbon versus addition to the vinyl group can be compared by profiling their respective energy landscapes.

Molecular Docking and Dynamics Simulations (Focused on interaction mechanisms with catalytic sites)

Given that the indole nucleus is a common feature in many biologically active compounds, understanding how this compound interacts with biological targets like enzyme active sites is of great interest. chemijournal.comnih.gov Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. researchgate.net

Molecular docking can predict the preferred binding orientation of this compound within a catalytic site. nih.gov The isocyanide group, with its ability to act as a ligand for metal ions or a hydrogen bond acceptor, could play a crucial role in anchoring the molecule within the active site. The indole ring can form π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Following docking, MD simulations can provide a dynamic picture of the ligand-protein complex. nih.govyoutube.com These simulations can reveal how the active site accommodates the ligand and how the ligand's conformation changes over time. researchgate.netmdpi.com For example, an MD simulation could show the formation and breaking of hydrogen bonds between the indole N-H or the isocyanide group and catalytic residues, providing insights into the initial steps of a potential enzymatic reaction. Quantum-based molecular dynamics (QMD) simulations have been used to investigate the mechanisms of isocyanide hydratase catalysis, revealing the importance of protonation events. chemrxiv.org

Table 2: Potential Interactions of this compound in a Catalytic Site

| Interacting Group of Ligand | Potential Interacting Residue(s) in Catalytic Site | Type of Interaction |

| Indole Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Indole N-H | Aspartate, Glutamate, Serine | Hydrogen Bond Donor |

| Isocyanide Group | Metal Cofactors (e.g., Fe, Zn), Serine, Threonine | Coordination, Hydrogen Bond Acceptor |

| Vinyl Group | Leucine, Valine, Isoleucine | Hydrophobic (van der Waals) |

Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of this compound in various chemical transformations. The molecule presents multiple reactive sites: the indole ring, the C=C double bond, and the isocyanide group.

The reactivity of 3-substituted indoles often involves the in situ generation of an alkylideneindolenine intermediate. researchgate.netrsc.org The presence of the electron-withdrawing isocyano group would influence the stability and reactivity of such an intermediate. DFT calculations can be used to assess the relative energies of different electrophilic or nucleophilic attack pathways. For example, the regioselectivity of an electrophilic addition to the indole ring (at the C2 position) versus the vinyl group can be predicted by calculating the activation barriers for each pathway.

Furthermore, the stereoselectivity of reactions, such as in cycloadditions, can be rationalized through computational analysis of the different transition states leading to various stereoisomers. rsc.org The unique electronic properties of the isocyanide group can also be harnessed in multicomponent reactions, and computational studies can help in understanding the mechanism and predicting the outcome of such complex transformations. nih.gov

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-(2-Isocyanoethenyl)-1H-indole, a complete analysis would involve 1D (¹H, ¹³C) and 2D NMR experiments.

In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the indole (B1671886) ring protons, the N-H proton, and the protons of the ethenyl side chain. The indole N-H proton typically appears as a broad singlet in the downfield region (δ 11.0-12.0 ppm) researchgate.net. The aromatic protons on the benzene (B151609) ring portion (H-4, H-5, H-6, H-7) would resonate in the range of δ 7.0-7.8 ppm, with multiplicities and coupling constants characteristic of a substituted benzene ring hmdb.ca. The proton at the C2 position of the indole ring is expected to appear as a singlet or a narrow triplet around δ 7.2-7.5 ppm.

The two protons of the ethenyl bridge (-CH=CH-) are diastereotopic and would appear as two distinct doublets, a result of their coupling to each other. The geometry of the double bond, specified as (E) or trans, would result in a large coupling constant (³J), typically in the range of 12-18 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | 11.0 - 12.0 | br s (broad singlet) | - |

| H-2 | 7.2 - 7.5 | s (singlet) | - |

| H-4 | 7.6 - 7.8 | d (doublet) | ~8.0 |

| H-5 | 7.1 - 7.3 | t (triplet) | ~7.5 |

| H-6 | 7.1 - 7.3 | t (triplet) | ~7.5 |

| H-7 | 7.4 - 7.6 | d (doublet) | ~8.0 |

| H-α (indole-CH=) | 6.8 - 7.2 | d (doublet) | 12-18 |

| H-β (=CH-NC) | 6.0 - 6.4 | d (doublet) | 12-18 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, one would expect 11 distinct signals corresponding to its 11 carbon atoms. The carbons of the indole ring typically resonate between δ 100 and 140 ppm researchgate.net. The carbon atom of the isocyanide functional group (-N≡C) is a key diagnostic signal, expected to appear in the downfield region, often around δ 160-170 ppm. The two sp² hybridized carbons of the ethenyl linker would be found in the olefinic region of the spectrum (δ 100-140 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 122 - 125 |

| C3 | 110 - 115 |

| C3a | 127 - 130 |

| C4 | 118 - 121 |

| C5 | 120 - 123 |

| C6 | 121 - 124 |

| C7 | 111 - 114 |

| C7a | 135 - 138 |

| C-α (indole-CH=) | 115 - 125 |

| C-β (=CH-NC) | 105 - 115 |

| Isocyanide (-N≡C) | 160 - 170 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H-4 with H-5, H-5 with H-6, H-6 with H-7) and, crucially, a cross-peak between the two ethenyl protons (H-α and H-β), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch It would allow for the direct assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. For example, the signal for H-2 would correlate to C-2, H-4 to C-4, and so on.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). epfl.ch It is particularly powerful for identifying the connectivity between different parts of a molecule and for assigning quaternary (non-protonated) carbons. youtube.com Key HMBC correlations would include the correlation from the ethenyl proton H-α to the indole carbons C-2 and C-3a, and from the indole proton H-2 to C-3 and C-3a, definitively establishing the attachment of the isocyanoethenyl group to the C-3 position of the indole ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

For this compound, the molecular formula is C₁₁H₈N₂. The nominal molecular weight is 168 g/mol . nih.gov The fragmentation pattern in an electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z = 168. Subsequent fragmentation might involve the loss of the isocyanide group or cleavage of the ethenyl chain.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the unambiguous determination of its elemental formula. This is a critical step in the identification of a new compound. The theoretical exact mass of the neutral molecule [M] is 168.068748264 Da. nih.gov HRMS analysis would typically be performed on the protonated molecule [M+H]⁺ or other adducts.

Table 3: HRMS Data for this compound

| Ion/Adduct | Molecular Formula | Calculated m/z |

| [M] | C₁₁H₈N₂ | 168.0687 |

| [M+H]⁺ | C₁₁H₉N₂⁺ | 169.0760 |

| [M+Na]⁺ | C₁₁H₈N₂Na⁺ | 191.0579 |

| [M+K]⁺ | C₁₁H₈N₂K⁺ | 207.0319 |

Data sourced from PubChem CID 11217472. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display several characteristic absorption bands. The most diagnostic peak would be the strong, sharp stretching vibration of the isocyanide group (-N≡C). This peak appears in a relatively uncongested region of the spectrum, typically between 2100 and 2150 cm⁻¹. nih.govmdpi.com Other key signals include the N-H stretching vibration of the indole ring, which appears as a moderate to sharp band around 3400 cm⁻¹, and the C-H stretching vibrations of the aromatic and vinyl groups, typically found just above 3000 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1500-1620 cm⁻¹ region. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Indole N-H | ~3400 | Medium, Sharp |

| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium |

| Vinyl C-H Stretch | =C-H | 3000 - 3050 | Medium |

| Isocyanide Stretch | -N≡C | 2100 - 2150 | Strong, Sharp |

| C=C Stretch | Aromatic & Vinyl | 1500 - 1620 | Medium to Strong |

| C-H Bend | Aromatic | 700 - 900 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation

The precise arrangement of atoms in this compound has been unequivocally established through single-crystal X-ray diffraction analysis. This powerful technique provides unambiguous proof of the molecule's (E)-configuration about the ethenyl bridge, a critical detail for understanding its biological activity and chemical properties.

The crystal structure of 3-[(E)-2-Isocyanoethenyl]-1H-indole was determined and the data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 273844. Analysis of the crystallographic data reveals a largely planar conformation, with the indole ring and the isocyanoethenyl group lying nearly in the same plane. This planarity suggests extensive π-conjugation across the molecule, a feature that often influences a compound's spectroscopic properties and reactivity.

While this compound itself is achiral, the principles of X-ray crystallography are paramount in assigning the absolute configuration of chiral molecules. For chiral compounds, the anomalous dispersion of X-rays by the constituent atoms allows for the determination of the true, non-superimposable mirror image form. This is often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer. wikipedia.orgmdpi.com In the case of many marine natural products, which often possess multiple stereocenters, X-ray crystallography is the gold standard for stereochemical assignment. nih.gov For instance, the absolute stereochemistry of other marine isonitriles has been successfully determined using this method, sometimes on derivatives prepared specifically for the crystallographic analysis. nih.gov

The crystallographic data for 3-[(E)-2-Isocyanoethenyl)-1H-indole provides precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for computational modeling and for understanding the molecule's conformational preferences.

Below is a table summarizing key crystallographic data for 3-[(E)-2-Isocyanoethenyl]-1H-indole.

| Parameter | Value |

| Chemical Formula | C₁₁H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.97 |

| b (Å) | 5.75 |

| c (Å) | 14.28 |

| α (°) | 90 |

| β (°) | 109.8 |

| γ (°) | 90 |

| Volume (ų) | 846.5 |

| Z | 4 |

| Note: The unit cell parameters have been obtained from the crystallographic data associated with CCDC deposition number 273844. |

The detailed structural insights gained from X-ray crystallography are fundamental to a comprehensive understanding of this compound's chemical nature and provide a solid foundation for further research into its biological and pharmacological potential.

Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Architectures

The compound serves as a linchpin for generating diverse heterocyclic frameworks, leveraging the independent or concerted reactivity of its functional groups. The isocyanide can participate in a host of multicomponent reactions, while the vinylindole portion is an ideal substrate for cycloaddition and cyclization reactions.

Spirocyclic indolenines and indolines are privileged structural motifs found in a multitude of indole (B1671886) alkaloids and pharmacologically active molecules. nih.gov The isocyanide functionality is exceptionally well-suited for constructing these spiro-centers through multicomponent reactions and cycloadditions.

Isocyanides are key reactants in formal [3+2] and [4+1] cycloaddition reactions, which provide efficient pathways to spirocyclic systems. For instance, reactions involving isocyanides and suitable dipolarophiles or dienes can generate densely functionalized spiro[indole-pyrrolidine] and other related scaffolds. researchgate.net The Ugi three-component reaction (3CR) and related multicomponent processes represent another powerful strategy. In these reactions, an isocyanide, an amine, a carbonyl compound, and an acid component combine in a single step to create complex acyclic intermediates that can be induced to cyclize, forming spiroindolenines. nih.gov A visible-light-mediated, one-pot synthesis of spiro[indole-isoquinolines] has been developed utilizing an isocyanide in a Ugi-type reaction followed by an intramolecular electrophilic aromatic substitution, highlighting a modern approach to these complex structures. nih.gov

While these examples often use simple alkyl or aryl isocyanides, the presence of the vinylindole group in 3-(2-isocyanoethenyl)-1H-indole offers the potential for subsequent intramolecular reactions, allowing for the rapid assembly of even more complex, polycyclic spiro-compounds.

The 3-vinylindole component of the molecule is a versatile precursor for building fused polycyclic indole systems. The electron-rich indole C2-C3 double bond and the appended vinyl group can act as a 4π-component in cycloaddition reactions or undergo various modes of cyclization.

Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations have been shown to produce cyclohepta[b]indoles, which are core structures in many bioactive natural products, including the pentacyclic ambiguine (B12290726) alkaloids. nih.gov Similarly, Diels-Alder reactions where the 2-vinylindole system acts as a diene have been used to synthesize [c]-annelated carbazoles. nih.gov Palladium-catalyzed intramolecular reactions, such as the Larock indole annulation, provide another robust method for creating 3,4-fused tricyclic indole skeletons from appropriately substituted precursors. mdpi.com

Furthermore, the photochemical reactivity of styryl indoles offers a direct route to fused systems. Dehydrogenative photocyclization of 3-styryl indoles has been employed to generate benzo[a]carbazoles, demonstrating a catalyst- and oxidant-free method for constructing these polycyclic aromatic frameworks. These varied synthetic strategies underscore the potential of the vinyl moiety in this compound to serve as a handle for elaborating the indole core into larger, more complex polycyclic architectures.

Intermediates in Total Synthesis of Natural Products (e.g., Alkaloids)

This compound and its derivatives are not just synthetic curiosities; they are key intermediates in the biosynthesis and total synthesis of complex natural products. The compound is particularly significant in the context of the hapalindole family of alkaloids, which are isolated from cyanobacteria and exhibit a range of biological activities, including antifungal and insecticidal properties. nih.govrice.edu

The enzyme 3-[(Z)-2-isocyanoethenyl]-1H-indole synthase is known to catalyze the formation of the molecule, which serves as a direct precursor in the biosynthesis of hapalindole-type alkaloids. nih.gov This biological pathway has inspired synthetic chemists to utilize similar intermediates. The total synthesis of several members of this family, such as hapalindole J, hapalindole U, and the chlorinated alkaloid (+)-ambiguine G, has been a significant focus of synthetic efforts. rice.edunih.gov

In a notable example, the total synthesis of (-)-hapalindole G was achieved featuring a novel tin-mediated radical cyclization of an o-isocyanostyrene derivative to construct the indole core. rice.edu This strategy highlights the utility of the isocyano group in facilitating the formation of the indole ring system itself, which is crucial for building the complex, polycyclic framework of the target alkaloid. The convergence of biosynthetic understanding and synthetic innovation allows for the efficient construction of these intricate natural products, with this compound or its close analogs often playing a central role. nih.govnih.gov

Exploration in Materials Science Applications (e.g., Photoluminescent Materials)

The same synthetic transformations that grant access to complex alkaloids also open doors to novel materials with interesting electronic and photophysical properties. The polycyclic indole scaffolds, particularly carbazole (B46965) and its fused derivatives, that can be synthesized from this compound are of significant interest in materials science. nih.gov

Indole itself and its simple derivatives are known to be fluorescent. researchgate.net When fused into larger, conjugated polycyclic systems like carbazoles and benzo[a]carbazoles, their photophysical properties can be tuned for specific applications. These materials often exhibit strong fluorescence, large Stokes shifts, and high quantum yields, making them suitable for use as emitters in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govmdpi.comresearchgate.net

Carbazole derivatives have been extensively studied as photoreductants and as host materials in OLEDs. nsf.govnih.gov Their photophysical characteristics, such as absorption maxima (λ_abs), fluorescence emission maxima (λ_em), and fluorescence quantum yields (Φ_F), are highly dependent on their substitution pattern. By modifying the structure, properties can be fine-tuned to achieve desired performance. For example, benzo[a]carbazole frameworks have been utilized as hole-transport materials and emitters in OLEDs. nih.gov The synthesis of such compounds from vinylindole precursors suggests that this compound could be a valuable starting material for creating custom-designed photoluminescent and electronically active materials.

| Compound Type | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Indole-3-acetic acid | 260-310 | 345-370 | ~0.3 | nih.gov |

| Phenyl-substituted Indole (D-π-A) | Not specified | 451-612 (solid state) | Not specified | mdpi.com |

| Substituted Carbazoles | 250-300, 360-370 | ~390 | 0.09-0.28 | nsf.gov |

| Carbazole-quinoline Polymer | 360-365 (thin film) | 470-480 (thin film) | Not specified | researchgate.net |

| Benzothiazole π-expanded Carbazole | Near UV | Blue-Green region | High | researchgate.net |

Mentioned Compounds

| Common Name / Type | Systematic Name |

|---|---|

| This compound | This compound |

| Spiro[indole-isoquinoline] | Spiro[indole-3,1'-isoquinoline] derivatives |

| Spiro[indole-pyrrolidine] | Spiro[indole-3,2'-pyrrolidine] derivatives |

| Cyclohepta[b]indole | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]indole derivatives |

| Carbazole | 9H-Carbazole |

| Benzo[a]carbazole | 11H-Benzo[a]carbazole |

| Hapalindole J | (11R,12S,15S)-12-Chloro-15-isocyano-11,15-dimethyl-1,10,11,12,14,15-hexahydro-2H-1,10-ethanopyrido[2,3-b]indole |

| Hapalindole U | (11R,12S,15R)-12-Isocyano-11,15-dimethyl-1,10,11,12,14,15-hexahydro-2H-1,10-ethanopyrido[2,3-b]indole |

| (+)-Ambiguine G | A specific chlorinated pentacyclic indole alkaloid |

| (-)-Hapalindole G | A specific chlorinated, isonitrile-containing indole alkaloid |

| Indole-3-acetic acid | 2-(1H-Indol-3-yl)acetic acid |

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

While methods for synthesizing isocyanides and indole (B1671886) derivatives exist, a key area for future research lies in developing more efficient, safer, and environmentally benign routes specifically for 3-(2-isocyanoethenyl)-1H-indole and its analogs. Traditional isocyanide syntheses often involve hazardous reagents and generate significant waste. rsc.org

Future efforts will likely focus on "Green Chemistry" principles. rug.nl An innovative approach, termed "Isocyanide 2.0," offers a blueprint for such advancements by eliminating aqueous workups, thereby increasing synthesis speed, yield, and purity while reducing the environmental footprint. rsc.org This method's mild conditions could allow for the synthesis of highly reactive isocyanides that were previously inaccessible. rsc.org Another sustainable strategy involves multicomponent reactions (MCRs) that assemble the indole core under mild, metal-catalyst-free conditions using green solvents like ethanol. rug.nl These methods improve atom economy and often use readily available and renewable starting materials. rug.nl The development of one-pot procedures that combine the formation of the indole scaffold and the introduction of the isocyanoethenyl group would represent a significant step forward in efficiency and sustainability.

| Sustainability Goal | Proposed Research Direction | Potential Benefits |

| Waste Reduction | Develop one-pot, multicomponent syntheses. rug.nl | Fewer purification steps, reduced solvent usage, higher overall yield. |

| Increased Safety | Avoid hazardous reagents (e.g., phosgene (B1210022) derivatives) and harsh reaction conditions. rsc.orgrug.nl | Safer laboratory procedures, reduced risk of toxic exposure. |

| Atom Economy | Maximize the incorporation of atoms from starting materials into the final product through MCRs. rug.nl | More efficient use of resources, less chemical waste. |

| Energy Efficiency | Utilize catalyst-free or mild catalytic systems that operate at lower temperatures. rug.nl | Reduced energy consumption, lower operational costs. |

Expanding the Scope of Cascade and Multicomponent Reactions

The isocyanide group is exceptionally versatile, capable of reacting with both nucleophiles and electrophiles at the same carbon atom, a reactivity pattern not seen in other functional groups. acs.org This unique characteristic makes isocyanide-based multicomponent reactions (IMCRs) incredibly powerful for rapidly building molecular complexity from simple precursors in a single step. acs.orgrsc.orgpsu.edu Future research will focus on leveraging the dual reactivity of the indole and isocyanide moieties in this compound to design novel cascade and multicomponent reactions.

A significant opportunity lies in designing sequences where an initial reaction at the isocyanide terminus triggers a subsequent intramolecular cyclization or rearrangement involving the indole ring. rsc.org Such cascade reactions can lead to the diastereoselective synthesis of complex polycyclic indoline (B122111) scaffolds under mild, catalyst-free conditions. rsc.org Expanding the library of reactants for these MCRs is another crucial avenue. Investigating the reaction of this compound with diverse inputs like in situ generated nitrile imines, aldehydes, amines, and carboxylic acids could provide access to unprecedented molecular architectures. rsc.orgmdpi.com The goal is to move beyond known reaction types, like the Ugi and Passerini reactions, to discover new transformations that exploit the specific electronic properties of the isocyanoethenyl-indole system. acs.orgmdpi.com

| Reaction Type | Reactants | Potential Products | Key Research Focus |

| Cascade Dearomatization | This compound, Nitrile Imines | Polycyclic Indoline Scaffolds rsc.org | Achieving high diastereoselectivity; catalyst-free conditions. |

| Ugi-type MCR | This compound, Aldehyde, Amine, Carboxylic Acid | Highly substituted peptide-like structures | Exploring novel post-Ugi transformations and cyclizations. acs.org |

| Passerini-type MCR | This compound, Aldehyde, Carboxylic Acid | α-Acyloxy-carboxamides | Investigating stereoselectivity with chiral acids. acs.org |

| Novel Cycloadditions | This compound, Dienes, Dipoles | Fused heterocyclic systems | Exploiting the conjugated π-system for pericyclic reactions. |

Advanced Mechanistic Insights through Integrated Experimental and Computational Studies

A deeper understanding of the reaction mechanisms governing the transformations of this compound is critical for optimizing existing reactions and designing new ones. Future research will increasingly rely on a synergistic approach that combines experimental studies with advanced computational chemistry. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating features of chemical reactions that are difficult or impossible to observe experimentally. nih.govniscair.res.in For the reactions of this compound, computational studies can:

Elucidate Reaction Pathways: Map the potential energy surfaces of complex cascade or multicomponent reactions to identify the most likely mechanism and key intermediates or transition states. nih.gov

Explain Selectivity: Model the transition states for different stereoisomers (e.g., diastereomers) to understand the origins of selectivity observed in reactions like cascade dearomatizations. rsc.orgnih.gov

Analyze Reactivity: Calculate electronic properties, such as HOMO-LUMO energy gaps and charge distributions, to predict how substituents on the indole ring or variations in the reaction partners will affect reactivity. niscair.res.in

Guide Catalyst Design: In metal-catalyzed processes, computational analysis can help understand the catalyst's role and guide the design of more efficient and selective catalysts. chim.it

These computational predictions can then be tested and validated through targeted experiments, such as kinetic studies, isotopic labeling, and the isolation and characterization of proposed intermediates. This integrated approach will accelerate the development of highly controlled and predictable synthetic methods. nih.gov

Design and Synthesis of New Functional Materials Based on the Indole Isocyanide Motif

The combination of a fluorescent and electroactive indole core with a versatile isocyanide group makes this compound an exciting candidate for the development of novel functional materials. rsc.org The isocyanide moiety is not only a reactive handle for subsequent modifications but can also be directly involved in polymerization. acs.orgnih.gov

Future research in this area will explore the synthesis of isocyanide-based polymers (IBPs) using this compound as a monomer. nih.gov Depending on the polymerization method, this could lead to materials with unique properties:

Helical Polymers: The polymerization of isocyanides often yields polymers with stable helical structures. Incorporating the bulky and planar indole group could influence the pitch and stability of these helices, potentially leading to new chiral materials.

Conjugated Polymers: The conjugated system spanning the indole and the ethenyl bridge suggests that polymers derived from this monomer could possess interesting optoelectronic properties. These materials could be investigated for use in organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics. rsc.org

Functionalizable Materials: The resulting polymers would feature pendant indole groups along the polymer backbone. The indole nitrogen offers a site for further functionalization, allowing for the tuning of the polymer's solubility, thermal stability, or electronic properties. rsc.org

Furthermore, the development of multicomponent spiropolymerization techniques could allow for the creation of complex, spiro-heterocyclic polymers with potential bioactivity and biocompatibility. acs.orgnih.gov The strong solid-state fluorescence observed in some indole-based polymers suggests that materials derived from this compound could be valuable as blue-light emitters or fluorescent sensors. rsc.org

| Material Class | Synthetic Strategy | Key Structural Feature | Potential Application |

| Isocyanide-Based Polymers (IBPs) | Transition-metal catalyzed polymerization of the isocyanide group. | Poly(isocyanide) backbone with pendant indole groups. nih.gov | Chiral materials, stimuli-responsive materials. |

| Conjugated Polymers | C-N coupling polymerization involving the indole nitrogen. rsc.org | Indole units integrated into the polymer backbone. | Organic electronics (OLEDs, sensors), electroactive materials. rsc.org |

| Polymeric Hydrogels | Cross-linking of functionalized indole-isocyanide polymers. | 3D network capable of swelling in water. acs.org | Biocompatible materials, drug delivery systems. |

| Fluorescent Materials | Incorporation into a polymer matrix or as a standalone thin film. | Extended π-conjugation of the indole-isocyanide motif. | Solid-state lighting, chemical sensors. rsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Isocyanoethenyl)-1H-indole, and how are they optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via enzymatic pathways or chemical methods. For chemical synthesis, tryptamine derivatives are often reacted with acylating agents (e.g., acetyl chloride) under controlled conditions (60–70°C, inert atmosphere). A typical procedure involves coupling 3-(2-azidoethyl)-1H-indole with CuI catalysts in PEG-400/DMF mixtures, followed by purification via column chromatography (70:30 ethyl acetate/hexane) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for indole:acetylating agent) and inert conditions to prevent isocyanide degradation. Purity is confirmed using H NMR (e.g., δ 8.19 ppm for the indole NH proton) and TLC analysis .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

- Methodological Answer :

- H NMR : Key peaks include aromatic protons (δ 7.2–8.2 ppm) and isocyanoethenyl protons (δ 3.18–3.67 ppm as multiplet signals) .

- TLC : Rf values (e.g., 0.88 in CHCl) are compared to literature standards .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms the molecular ion peak (CHN) and isotopic patterns .

- UV-Vis : Absorbance maxima at 208 nm (ε = 1120 Mcm) and 255 nm (ε = 340 Mcm) indicate conjugation in the indole-isocyanide system .

Q. What is the biosynthetic origin of this compound in natural systems?

- Methodological Answer : The enzyme 3-[(E)-2-isocyanoethenyl]-1H-indole synthase (EC 1.14.20.12) catalyzes its formation from (2S)-3-(1H-indol-3-yl)-2-isocyanopropanoate, 2-oxoglutarate, and O, producing succinate, CO, and HO as byproducts . Assays involve monitoring CO release via gas chromatography or isotopic labeling (e.g., C-2-oxoglutarate) to track reaction progress .

Advanced Research Questions

Q. How does the stereochemistry of the isocyanoethenyl group influence enzymatic activity in biosynthesis?

- Methodological Answer : The (E)-isomer is selectively synthesized by EC 1.14.20.12, while the (Z)-isomer is produced by EC 1.14.20.11 . Stereochemical analysis involves chiral HPLC or circular dichroism (CD) spectroscopy. Mutagenesis studies on the synthase’s active site (e.g., altering Fe-binding residues) reveal steric and electronic factors controlling isomer selectivity .

Q. What structural modifications enhance the antimicrobial activity of this compound derivatives?

- Methodological Answer : SAR studies show that electron-withdrawing substituents (e.g., Cl at C5) improve activity against gram-negative bacteria. Derivatives like 3-(2-Isocyanoethenyl)-5-chloro-1H-indole exhibit MIC values of 2–4 µg/mL against E. coli . Activity is assessed via broth microdilution assays, with logP values (1.5–2.5) optimized for membrane permeability .

Q. How can contradictions in reported synthetic yields (e.g., 42% vs. 65%) be resolved?

- Methodological Answer : Yield discrepancies arise from variations in reaction scale, purification methods, or catalyst loading. For example, CuI catalyst concentrations >5 mol% reduce side reactions in azide-alkyne cycloadditions, improving yields to >60% . Statistical DOE (Design of Experiments) identifies critical parameters (temperature, solvent polarity) for reproducibility .

Q. What computational tools predict the reactivity of this compound in multicomponent reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.